molecular formula C8H5ClF3N B036380 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride CAS No. 61881-19-4

2,2,2-Trifluoro-N-phenylacetimidoyl Chloride

Cat. No. B036380
CAS RN: 61881-19-4
M. Wt: 207.58 g/mol
InChI Key: UKKALSJSKAHGTL-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-phenylacetimidoyl Chloride is recognized for its role as a fluorinated building block and reagent in organic synthesis. It is particularly valued for introducing trifluoromethyl groups into various molecular frameworks, which can significantly alter the physical, chemical, and biological properties of the resultant compounds.

Synthesis Analysis

The synthesis of 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride and its derivatives has been explored through various methodologies. A notable approach involves the reaction of primary aromatic amines with trifluoroacetic acid, facilitating the production of these compounds in good yields under relatively mild conditions (Darehkordi, Khabazzadeh, & Saidi, 2005). Additionally, innovative synthetic routes have been developed to create vicinal bis(trifluoroacetimidoyl chlorides), serving as novel building blocks for further chemical synthesis (Zhang et al., 2014).

Molecular Structure Analysis

The molecular structure of 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride has been examined through various spectroscopic techniques, revealing its distinct configuration and the influence of the trifluoromethyl group on its stability and reactivity. The electron-withdrawing effect of the fluorine atoms plays a crucial role in its chemical behavior and the synthesis of fluorinated organic compounds.

Chemical Reactions and Properties

This compound participates in various chemical reactions, including [2 + 2 + 2] cycloadditions and addition-elimination/arylation processes, enabling the synthesis of complex fluorinated heterocycles and aromatic compounds with significant yields (Zhu et al., 2011). Its reactivity has facilitated the development of new methods for constructing trifluoromethylated indole derivatives and other nitrogen-containing heterocycles, highlighting its versatility as a synthetic intermediate.

Scientific Research Applications

Facile Synthesis of Derivatives

One significant application of 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride is in the facile synthesis of its derivatives. Darehkordi et al. (2005) reported the preparation of several derivatives from primary aromatic amines and trifluoroacetic acid, demonstrating the versatility of this compound in synthesizing compounds with additional functional groups in good yields (Darehkordi, Khabazzadeh, & Saidi, 2005).

Synthesis of New Indole Derivatives

Darehkordi et al. (2013) also synthesized new indole trifluoromethyl derivatives using 2,2,2-Trifluoro-N-arylacetimidoyl Chlorides, demonstrating its utility in creating complex organic molecules. The use of NaH as a base in these reactions facilitated the production of these derivatives under mild conditions, highlighting the compound's role in constructing pharmacologically relevant structures (Darehkordi, Rahmani, & Hashemi, 2013).

Visible-Light Induced Intramolecular Radical Cyclization

Dong et al. (2015) explored a visible-light induced intramolecular radical cyclization of N-[2-(alkynyl)phenyl]trifluoroacetimidoyl chlorides. This reaction allowed for the rapid construction of diverse 2-trifluoromethyl-3-acylindoles, showcasing the compound's capacity for enabling sophisticated chemical transformations through sequential C–C and C–O bond formation processes under mild conditions (Dong, Hu, Xiao, & Zhou, 2015).

Catalytic Applications

Luo et al. (2017) detailed the synthesis and catalytic properties of a copper(I) complex that utilized trifluoroacetimidoyl chlorides for coupling reactions. This study underscores the compound's utility in catalysis, particularly in the coupling of derivatives of 2,2,2-trifluoro-N-phenylacetimidoyl chloride with terminal alkynes, offering a sustainable alternative to noble catalysts (Luo, Lan, Li, Yang, Long, & Liang, 2017).

Removal of Byproducts in Carbohydrate Chemistry

Andersen et al. (2015) found 3-(dimethylamino)-1-propylamine effective in removing excess reagents such as 2,2,2-trifluoro-N-phenylacetimidoyl Chloride in carbohydrate chemistry. This application highlights the compound's role in the purification steps of chemical syntheses, particularly in the production of imidate glycosyl donors (Andersen, Heuckendorff, & Jensen, 2015).

Safety And Hazards

This compound is classified as dangerous. It causes severe skin burns and eye damage, and is a flammable liquid and vapor . Safety measures include wearing protective gloves, clothing, and eye/face protection, and avoiding heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

2,2,2-trifluoro-N-phenylethanimidoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3N/c9-7(8(10,11)12)13-6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKALSJSKAHGTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C(C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40434885
Record name (1Z)-2,2,2-Trifluoro-N-phenylethanimidoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40434885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoro-N-phenylacetimidoyl Chloride

CAS RN

61881-19-4
Record name (1Z)-2,2,2-Trifluoro-N-phenylethanimidoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40434885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A mixture of Ph3P (138.0 g, 526 mmol), Et3N (21.3 g, 211 mmol), CCl4 (170 mL) and TFA (20 g, 175 mmol) was stirred for 10 min in an ice-bath. Aniline (19.6 g, 211 mmol) was dissolved in CCl4 (20 mL) was added. The mixture was stirred at reflux for 3 h. The solvent was removed under vacuum and hexane was added. The precipitates (Ph3PO and Ph3P) were filtered off and washed with hexane. The filtrate was distilled under reduced pressure to yield 2,2,2-trifluoro-N-phenyl-acetimidoyl chloride (19 g), which was used in the next step without further purification.
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138 g
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21.3 g
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20 g
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170 mL
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19.6 g
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20 mL
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reactant
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

Seven grams (37.0 mmol) of 2,2,2-trifluoro-N-phenylacetamide, 19.84 g (74.0 mol) of diphenyl chlorophosphate, 7.44 g (74.0 mmol) of triethylamine, and 28 ml of acetonitrile were introduced into a 100 ml flask and reacted for 15 hours while being refluxed (82° C.). After the reaction, the reaction solution was cooled to room temperature, 28 ml of ethyl acetate was added thereto, and the precipitate was then filtered off. The filtrate was subjected to solvent removal by evaporation, and the crude product thus obtained was purified by column chromatography (silica gel, ethyl acetate:hexane=3:7), resulting in 6.24 g of N-phenyl-2,2,2-trifluoroacetimidoyl chloride as a yellow liquid (yield: 81.2%).
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37 mmol
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19.84 g
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7.44 g
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28 mL
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28 mL
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